molecular formula C23H21F3N2O4S B4088483 2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B4088483
M. Wt: 478.5 g/mol
InChI Key: HEGMCKAAXFDGPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide" involves intricate chemical processes, including nucleophilic substitution reactions, the use of sulfonamide derivatives, and specific conditions to ensure the desired product's formation. For instance, the synthesis of sulfonamides derivatives and their evaluation as potent urease inhibitors showcases the synthetic approach towards compounds with sulfonyl and phenoxyacetamide groups (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using various spectroscopic methods, including NMR, IR, and X-ray crystallography. These techniques reveal the intricate details of the molecular geometry, intra- and intermolecular interactions, such as hydrogen bonding, and electronic behavior, providing insights into the compound's stability and reactivity (Romero & Margarita, 2008).

Chemical Reactions and Properties

The chemical behavior of "2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide" and similar compounds is characterized by their reactions under various conditions. This includes their capacity to engage in reactions like sulfonation, amidation, and the formation of complexes with metals, demonstrating a range of chemical functionalities and reactivities. For example, the study of sulfonamide-derived ligands and their metal complexes reveals the compounds' versatile chemical properties and reactions (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties of these compounds, including solubility, thermal stability, and dielectric properties, are crucial for understanding their behavior in various environments and potential applications. Investigations into polyetherimides derived from similar chemical structures reveal their moderate-to-high thermal properties, low dielectric constants, and excellent solubility, indicating their utility in specialized applications such as low-dielectric materials (Chen et al., 2017).

properties

IUPAC Name

2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-16(17-7-3-2-4-8-17)28-33(30,31)19-13-11-18(12-14-19)32-15-22(29)27-21-10-6-5-9-20(21)23(24,25)26/h2-14,16,28H,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGMCKAAXFDGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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